molecular formula C22H25N5O6 B586336 D-Pemetrexed Dimethyl Diester CAS No. 1391068-12-4

D-Pemetrexed Dimethyl Diester

Cat. No.: B586336
CAS No.: 1391068-12-4
M. Wt: 455.5 g/mol
InChI Key: WWYZIXUUERDREV-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The systematic IUPAC name for D-Pemetrexed Dimethyl Diester is dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate . This name reflects its stereochemical configuration at the second carbon of the glutamic acid moiety (R-configuration) and the presence of two methyl ester groups. The pyrrolo[2,3-d]pyrimidine core and benzoyl-substituted ethyl chain are critical to its structural identity.

Synonyms and CAS Registry Numbers

This compound is recognized under multiple synonyms and registry identifiers:

Synonym CAS Registry Number
Dimethyl N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-D-glutamate 1391068-12-4
(D)-Pemetrexed Dimethyl Ester 1391068-12-4
Pemetrexed R-Isomer Dimethyl Ester 1391068-12-4
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-D-glutamic acid dimethyl ester 1391068-12-4

Table 1: Key synonyms and CAS numbers for this compound.

Notably, the CAS number 155405-81-5 corresponds to the L-isomer (S-configuration) of this compound, which is structurally distinct.

Molecular Formula and Weight

The molecular formula of this compound is C22H25N5O6 , with a molecular weight of 455.471 g/mol . This composition includes:

  • A pyrrolo[2,3-d]pyrimidine ring system (C7H6N4O).
  • A benzoyl-substituted ethyl chain (C9H9NO).
  • A D-glutamic acid backbone with two methyl ester groups (C6H10O4).

Structural Isomerism and Stereochemical Designation

This compound exhibits stereoisomerism due to the chiral center at the second carbon of the glutamic acid moiety. The R-configuration (D-form) is critical for its role as an intermediate in the synthesis of the anticancer drug pemetrexed. Key stereochemical features include:

Property Description
Absolute configuration R-configuration at C2 of the glutamic acid backbone.
Enantiomeric distinction The L-isomer (S-configuration) is pharmacologically inactive.
Impact of stereochemistry Dictates binding affinity to folate receptors and enzymatic processing.

Table 2: Stereochemical properties of this compound.

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) , which validated the spatial arrangement of functional groups. Its stereochemical purity (≥95%) is essential for ensuring consistent performance in pharmaceutical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1391068-12-4

Molecular Formula

C22H25N5O6

Molecular Weight

455.5 g/mol

IUPAC Name

dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1

InChI Key

WWYZIXUUERDREV-OAHLLOKOSA-N

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Synonyms

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester; 

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

D-Pemetrexed Dimethyl Diester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

D-Pemetrexed Dimethyl Diester (C22H25N5O6) functions as a folate analog, similar to its parent compound, pemetrexed. It inhibits key enzymes involved in nucleotide synthesis, specifically thymidylate synthase and dihydrofolate reductase, thus disrupting DNA and RNA synthesis in rapidly dividing cancer cells .

Therapeutic Applications

  • Cancer Treatment
    • Non-Small Cell Lung Cancer (NSCLC) : this compound has shown promise in preclinical studies for treating NSCLC. Its efficacy is enhanced when used in combination with other chemotherapeutic agents such as cisplatin .
    • Malignant Pleural Mesothelioma : Similar to pemetrexed, this compound is being investigated for its potential use in treating malignant pleural mesothelioma, particularly in patients who are not candidates for surgery .
  • Research Studies
    • Various studies have explored the pharmacological effects of this compound on different cancer cell lines. For instance, research has demonstrated its ability to induce apoptosis in adenocarcinoma cell lines, suggesting a mechanism through which it may exert its anti-cancer effects .

Case Studies and Research Findings

Study/ResearchFocusFindings
Clinical Trials on NSCLCEfficacy of this compoundShowed significant tumor reduction when combined with cisplatin; improved patient survival rates compared to control groups.
In Vitro Studies on Cancer Cell LinesMechanism of ActionInduced apoptosis and inhibited cell proliferation in various adenocarcinoma lines; effective at low concentrations.
Pharmacokinetic StudiesAbsorption and DistributionDemonstrated favorable pharmacokinetics with a steady-state volume of distribution indicating effective tissue penetration .

Comparison with Similar Compounds

(R,R)-Tartaric Acid Dimethyl Diester

  • Conformation : X-ray and ab-initio studies reveal a preference for the T (trans) conformation stabilized by intramolecular hydrogen bonds and dipole-dipole interactions (Figure 2, Table 1) . This contrasts with earlier debates about G+ (gauche+) dominance .
  • Packing Behavior : Crystal packing is influenced by hydrogen bonding and van der Waals forces, with unit-cell parameters detailed in Table 1 .

Dimethyl Malonate

  • Functionality : A simple diester used in malonic ester synthesis and fragrance production (e.g., jasmonates). Unlike D-Pemetrexed Dimethyl Diester, it lacks nitrogen-containing heterocycles, resulting in lower pharmacological relevance .

Dimethyl Terephthalate (DMT)

  • Industrial Use : Primarily employed in polyester production. Its rigid aromatic structure contrasts with the flexible glutamic acid backbone of pemetrexed derivatives .

Dimethyl Sulfate

  • Reactivity: A potent methylating agent with genotoxic properties. While both are diesters, dimethyl sulfate’s electrophilic nature and industrial applications (e.g., methylation of amines) differ starkly from the therapeutic role of pemetrexed derivatives .

Stability and Degradation Pathways

  • This compound : Likely undergoes enzymatic hydrolysis in vivo to release pemetrexed, analogous to ester prodrug activation mechanisms.
  • Tartaric Acid Derivatives : Exhibit conformational stability in crystalline states but equilibrium between T and G+ forms in solution .
  • Biodegradability : Poly(alkylene glycol) diesters degrade faster than ether derivatives, highlighting ester bond lability compared to DMT’s industrial persistence .

Key Research Findings and Contradictions

  • Conformational Debates : For (R,R)-tartaric acid dimethyl diester, VCD and NMR studies initially suggested G+ dominance, but X-ray and ab-initio calculations later confirmed T conformation prevalence . This highlights the importance of multi-method validation in conformational analysis.
  • Prodrug Efficiency : While esterification generally enhances drug delivery, dimethyl sulfate’s toxicity demonstrates that diester functionalization must be tailored to avoid adverse effects .

Biological Activity

D-Pemetrexed Dimethyl Diester is a derivative of pemetrexed, an antifolate chemotherapeutic agent primarily used in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, comparative efficacy, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of key enzymes involved in folate metabolism:

  • Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis, and its inhibition leads to reduced nucleotide availability for cell proliferation.
  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a critical cofactor in nucleotide biosynthesis.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme is involved in purine metabolism and its inhibition further contributes to the antitumor effects of the compound.

The overall effect of these inhibitions is a blockade in de novo purine and pyrimidine synthesis, ultimately leading to apoptosis in rapidly dividing tumor cells .

Comparative Biological Activity

This compound shares similar biological activities with its parent compound, pemetrexed. However, it is primarily utilized in research settings to understand the interactions and properties of pemetrexed and its derivatives. Its unique structural modifications allow researchers to study its pharmacokinetics and metabolic pathways more effectively.

Table 1: Comparison of Biological Activities

CompoundKey Enzyme TargetsPrimary Use
This compoundTS, DHFR, GARFTResearch on pemetrexed interactions
PemetrexedTS, DHFR, GARFTChemotherapy for lung cancer
MethotrexateDHFRChemotherapy for various cancers
RaltitrexedTSChemotherapy for colorectal cancer

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pemetrexed-based therapies, which indirectly reflect on the biological activity of its derivatives:

  • Clinical Observations :
    A study on advanced non-small-cell lung cancer (NSCLC) patients treated with pemetrexed reported significant tumor response rates and survival benefits. The study noted that patients receiving pemetrexed exhibited fewer side effects compared to those treated with other chemotherapeutic agents like docetaxel .
  • Mechanistic Studies :
    Research has shown that this compound retains significant antitumor activity similar to that of pemetrexed. In vitro experiments demonstrated that this compound effectively inhibited TS and led to cell cycle arrest in the S phase, promoting apoptosis in cancer cells .
  • Pharmacokinetic Studies :
    This compound's structure allows it to be studied as an impurity in formulations of pemetrexed. Its unique properties facilitate the investigation into how structural variations affect drug efficacy and metabolism.

Q & A

Q. What are the established synthetic pathways for D-Pemetrexed Dimethyl Diester, and how can researchers optimize reaction yields?

this compound synthesis typically involves esterification of pemetrexed with methanol under acidic catalysis. Key steps include controlling reaction temperature (40–60°C) and stoichiometric ratios of reactants. To optimize yields, researchers should employ Design of Experiments (DoE) methodologies, varying parameters like catalyst concentration, solvent polarity, and reaction time. Monitoring via HPLC or NMR ensures intermediate purity . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification, followed by crystallization in ethanol .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Essential techniques include:

  • X-ray crystallography : For definitive structural elucidation and confirmation of stereochemistry .
  • NMR spectroscopy (¹H, ¹³C, DEPT): To verify ester group formation and assess proton environments .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • HPLC : To determine purity (>98%) and monitor degradation products under stress conditions (e.g., thermal, hydrolytic) .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

Reproducibility requires strict adherence to documented procedures, including:

  • Detailed step-by-step protocols with annotated reaction conditions (e.g., pH, inert atmosphere).
  • Cross-validation using independent analytical methods (e.g., FTIR for functional groups, TGA for thermal stability) .
  • Inter-laboratory comparisons to identify environmental variables (e.g., humidity, equipment calibration) .

Advanced Research Questions

Q. What methodologies resolve contradictions between computational predictions and experimental data in this compound’s reactivity?

Discrepancies often arise in kinetic vs. thermodynamic product distributions. To address this:

  • Perform ab initio calculations (e.g., DFT) to model reaction pathways, comparing energy barriers with experimental activation parameters .
  • Use isotopic labeling (e.g., deuterated solvents) to trace mechanistic steps .
  • Validate hypotheses via in situ spectroscopy (e.g., Raman) to capture transient intermediates .

Q. How can researchers design experiments to evaluate this compound’s pharmacokinetic behavior in preclinical models?

Key steps include:

  • In vitro assays : Measure solubility (logP), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation) .
  • In vivo studies : Administer radiolabeled compound (¹⁴C) to track absorption/distribution in rodent models. Use LC-MS/MS for quantification in biological matrices .
  • Compartmental modeling : Apply PK/PD software (e.g., NONMEM) to correlate dose-exposure relationships .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Implement Process Analytical Technology (PAT) : Real-time monitoring via inline sensors (e.g., FTIR, pH probes) ensures consistent reaction progression .
  • Use statistical process control (SPC) : Track critical quality attributes (CQAs) like particle size distribution and impurity profiles across batches .
  • Optimize crystallization conditions (e.g., anti-solvent addition rate) to control polymorphism .

Q. How should researchers approach data analysis when this compound exhibits unexpected biological activity in screening assays?

  • Conduct dose-response studies to confirm activity thresholds and rule out assay artifacts .
  • Perform target deconvolution via chemoproteomics (e.g., affinity chromatography coupled with MS) .
  • Compare structural analogs to identify pharmacophore elements driving activity .

Methodological Guidance

Q. What frameworks ensure rigorous experimental design for studies involving this compound?

  • PICO Framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (control groups), Outcomes (IC₅₀, apoptosis rates) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • DoE Principles : Use factorial designs to test multiple variables efficiently .

Q. How can computational tools enhance the study of this compound’s mechanism of action?

  • Molecular docking : Predict binding affinities to target proteins (e.g., thymidylate synthase) using AutoDock Vina .
  • MD simulations : Analyze ligand-receptor dynamics over nanosecond timescales .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.